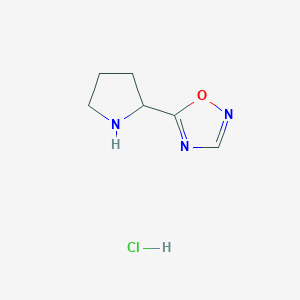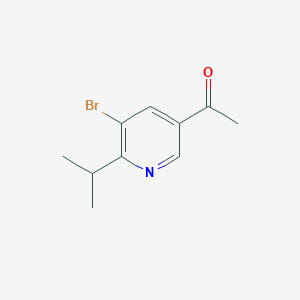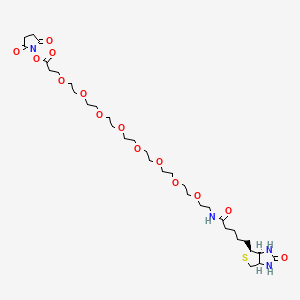
Éster de Biotina-PEG8-NHS
Descripción general
Descripción
Biotin-PEG8-NHS ester is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation, particularly for labeling and modifying biomolecules. The biotin moiety allows for strong binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance. The NHS ester group reacts efficiently with primary amines, forming stable amide bonds .
Aplicaciones Científicas De Investigación
Biotin-PEG8-NHS ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in biotinylation of proteins and peptides for detection and purification purposes.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of biocompatible materials and surface functionalization.
Mecanismo De Acción
Target of Action
The primary target of Biotin-PEG8-NHS ester is the amino group present in proteins, specifically the ε-amino group of lysine and N-terminal amino groups . The compound is an amine-reactive biotinylation reagent, which means it can conjugate with amino molecules .
Mode of Action
Biotin-PEG8-NHS ester interacts with its targets by forming stable amide bonds. The NHS (N-hydroxysuccinimide) moiety of the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This reaction results in the biotinylation of the target protein, effectively tagging it with a biotin molecule .
Biochemical Pathways
The action of Biotin-PEG8-NHS ester affects the biochemical pathways related to protein modification and detection. The biotin tag added to proteins can serve as an affinity label towards the proteins avidin and streptavidin . This allows for the detection and isolation of the biotinylated proteins in various biochemical assays.
Pharmacokinetics
The pharmacokinetic properties of Biotin-PEG8-NHS ester are influenced by its PEG (polyethylene glycol) component. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The increased solubility can enhance the bioavailability of the compound, allowing it to reach its target proteins more efficiently.
Result of Action
The result of Biotin-PEG8-NHS ester’s action at the molecular and cellular level is the biotinylation of target proteins. This modification allows the proteins to be detected and isolated using avidin or streptavidin-based methods . This can be useful in various research applications, such as the study of protein function, interactions, and localization.
Action Environment
The action, efficacy, and stability of Biotin-PEG8-NHS ester can be influenced by environmental factors such as pH and temperature. The NHS moiety of the compound reacts most efficiently at pH 7-9 . Therefore, the pH of the environment can impact the compound’s ability to biotinylate proteins. Additionally, the compound should be stored at -20°C for optimal stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG8-NHS ester typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a PEG linker, forming Biotin-PEG.
Formation of NHS Ester: The Biotin-PEG is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.
Industrial Production Methods: Industrial production of Biotin-PEG8-NHS ester follows similar synthetic routes but on a larger scale. The process involves:
Análisis De Reacciones Químicas
Types of Reactions: Biotin-PEG8-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, such as lysine residues on proteins.
Conditions: The reaction typically occurs at pH 7-9 and room temperature.
Major Products: The major product of the reaction is a biotinylated molecule where the biotin-PEG8-NHS ester has formed a stable amide bond with the target molecule .
Comparación Con Compuestos Similares
- Biotin-PEG2-NHS ester
- Biotin-PEG4-NHS ester
- Biotin-PEG6-NHS ester
Comparison: Biotin-PEG8-NHS ester is unique due to its longer PEG spacer (eight ethylene glycol units), which provides greater solubility and reduces steric hindrance compared to shorter PEG linkers. This makes it particularly useful in applications requiring minimal interference with the target molecule’s function .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56N4O14S/c38-28(4-2-1-3-27-32-26(25-52-27)35-33(42)36-32)34-8-10-44-12-14-46-16-18-48-20-22-50-24-23-49-21-19-47-17-15-45-13-11-43-9-7-31(41)51-37-29(39)5-6-30(37)40/h26-27,32H,1-25H2,(H,34,38)(H2,35,36,42)/t26-,27-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGZDGOCJORRHA-IUEKTVKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56N4O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


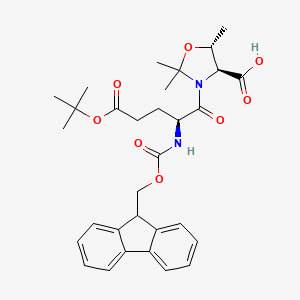
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![N-[(5-Fluoropyridin-3-YL)methyl]formamide](/img/structure/B1450317.png)
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
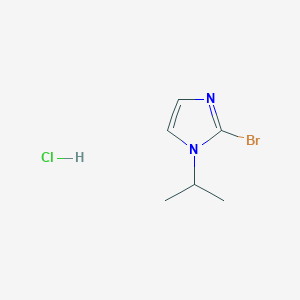
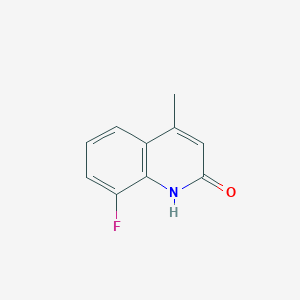
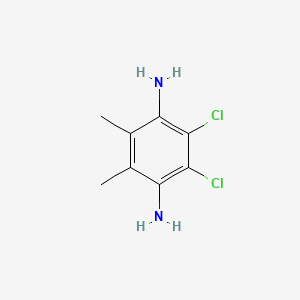
![2-(2-{[(Tert-butoxy)carbonyl]amino}pyridin-3-yl)acetic acid](/img/structure/B1450325.png)
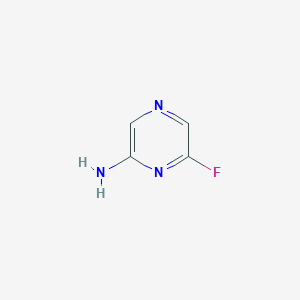
![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
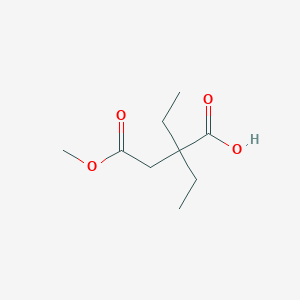
![2-(4-Methylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1450331.png)
